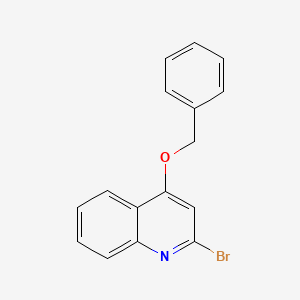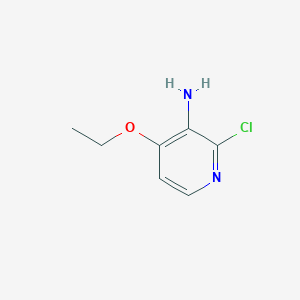
2-Chloro-4-ethoxypyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-ethoxypyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position, an ethoxy group at the fourth position, and an amino group at the third position on the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxypyridin-3-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-3-nitropyridine with ethanol in the presence of a base, followed by reduction of the nitro group to an amino group . The reaction conditions typically include the use of a solvent such as ethanol or methanol, a base like sodium hydroxide or potassium carbonate, and a reducing agent such as hydrogen gas with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
2-Chloro-4-ethoxypyridin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), reducing agents (e.g., hydrogen gas with palladium catalyst, sodium borohydride), and oxidizing agents (e.g., potassium permanganate, hydrogen peroxide). The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-ethoxypyridin-3-amine, while oxidation of the amino group can produce 2-chloro-4-ethoxypyridin-3-nitroso or 2-chloro-4-ethoxypyridin-3-nitro derivatives.
科学研究应用
2-Chloro-4-ethoxypyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
作用机制
The mechanism of action of 2-Chloro-4-ethoxypyridin-3-amine in chemical reactions is primarily due to the presence of reactive functional groups such as the chlorine atom, ethoxy group, and amino group. These groups participate in various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
相似化合物的比较
2-Chloro-4-ethoxypyridin-3-amine can be compared with other similar compounds, such as:
2-Chloro-3-iodopyridin-4-amine: Similar in structure but with an iodine atom instead of an ethoxy group, offering different reactivity and applications.
2-Chloro-4-methoxypyridin-3-amine: Similar but with a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
2-Chloro-4-ethoxypyridine: Lacks the amino group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
属性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC 名称 |
2-chloro-4-ethoxypyridin-3-amine |
InChI |
InChI=1S/C7H9ClN2O/c1-2-11-5-3-4-10-7(8)6(5)9/h3-4H,2,9H2,1H3 |
InChI 键 |
WZQDOLOYWHGHMY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=NC=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



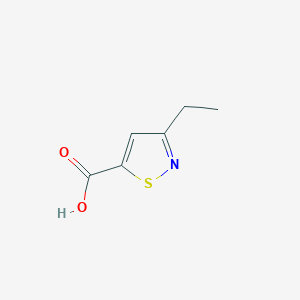
![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082619.png)

![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)

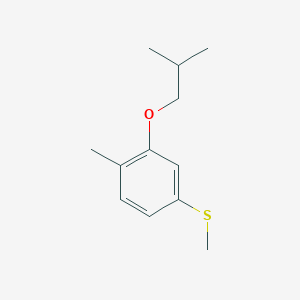



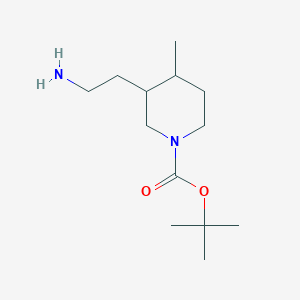
![2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13082650.png)

